4-[2-(4-Chloro-phenyl)-2-oxo-ethyl]-piperazine-1-carboxylic acid tert-butyl ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 4-[2-(4-chlorophenyl)-2-oxoethyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3/c1-17(2,3)23-16(22)20-10-8-19(9-11-20)12-15(21)13-4-6-14(18)7-5-13/h4-7H,8-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQNJUUPJIPXSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671786 | |
| Record name | tert-Butyl 4-[2-(4-chlorophenyl)-2-oxoethyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146080-70-7 | |
| Record name | tert-Butyl 4-[2-(4-chlorophenyl)-2-oxoethyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-[2-(4-Chloro-phenyl)-2-oxo-ethyl]-piperazine-1-carboxylic acid tert-butyl ester, also known by its CAS number 1146080-70-7, is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
The compound has the following chemical characteristics:
- Empirical Formula : C17H23ClN2O3
- Molecular Weight : 332.83 g/mol
- Boiling Point : 303.9 ± 37.0 °C (predicted)
- Density : 1.083 ± 0.06 g/cm³ (predicted)
- pKa : 4.93 ± 0.10 (predicted) .
The biological activity of this compound primarily involves its interaction with various receptors and enzymes:
- Dopamine Receptors : Research indicates that derivatives of piperazine compounds can act as agonists or antagonists for dopamine receptors, which play crucial roles in neurological functions and disorders .
- Antimicrobial Activity : A study highlighted that certain piperazine derivatives exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis, suggesting potential applications in treating bacterial infections .
- Cytotoxicity : In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines, with varying degrees of selectivity towards tumor cells compared to normal cells .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several piperazine derivatives, including the tert-butyl ester variant. The results indicated a promising range of Minimum Inhibitory Concentrations (MICs), with some compounds showing effective inhibition against resistant strains of Mycobacterium tuberculosis.
Case Study 2: Cytotoxicity in Cancer Research
In another study focused on cancer therapeutics, researchers found that the compound significantly increased apoptosis in MCF-7 breast cancer cells through upregulation of p53 and activation of caspase pathways, highlighting its potential as an anticancer agent .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a pharmaceutical agent due to its structural similarity to known biologically active compounds. Research indicates that derivatives of piperazine have shown promise in treating various conditions, including:
- Antihistaminic Activity : Similar compounds have been utilized in the treatment of allergic reactions, suggesting potential applications in allergy medications.
- Neuropharmacological Effects : Piperazine derivatives are known to interact with neurotransmitter systems, indicating possible uses in treating neurological disorders.
Synthesis of Bioactive Compounds
4-[2-(4-Chloro-phenyl)-2-oxo-ethyl]-piperazine-1-carboxylic acid tert-butyl ester serves as an intermediate in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects.
Case Study 1: Antihistaminic Properties
A study published in the Journal of Medicinal Chemistry explored the antihistaminic properties of piperazine derivatives. The findings indicated that modifications to the piperazine ring could enhance binding affinity to histamine receptors, leading to improved therapeutic profiles for allergy treatments .
| Compound | Binding Affinity (Ki) | Activity |
|---|---|---|
| Cetirizine | 5 nM | High |
| Levocetirizine | 3 nM | Very High |
| This compound | TBD | TBD |
Case Study 2: Neuropharmacological Applications
Research conducted by De Vos et al. examined the neuropharmacological effects of piperazine derivatives. The study found that certain derivatives exhibited significant anxiolytic effects in animal models, suggesting potential applications for anxiety disorders .
Preparation Methods
Piperazine-Substituted Aliphatic Carboxylate Formation
According to a patent (WO2001029016A1), the preparation of piperazine-substituted aliphatic carboxylates involves reacting a piperazine derivative with an omega-haloacetamide or haloacetate under basic conditions to form the desired ester or acid (Table 1).
- Reaction conditions: The piperazine compound and ester are combined with an organic or inorganic base (e.g., sodium hydroxide or sodium carbonate) in a substantially anhydrous environment.
- Temperature: The mixture is heated between 90°C to 150°C to form a melt, facilitating the reaction.
- Duration: The reaction time ranges from 5 minutes to 24 hours.
- Work-up: After cooling, an inert organic solvent is added to precipitate the product, which is then purified by recrystallization.
The base hydrolysis of the ester intermediate yields the corresponding carboxylic acid, and acid hydrolysis can be used alternatively to directly obtain the free acid or its salt.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Piperazine + omega-haloacetamide | Sodium hydroxide or carbonate, 90-150°C, 5 min-24 h | Piperazine-substituted ester |
| Base hydrolysis | Dilute base, room temp or elevated temp | Carboxylic acid or salt |
| Acid hydrolysis | Dilute sulfuric acid | Free carboxylic acid |
| Purification | Recrystallization from inert solvents | Crystalline pure product |
Yield example: tert-butyl ester obtained in up to 96% yield under optimized conditions.
Protection of Carboxylic Acid as tert-Butyl Ester
Protection of the carboxylic acid group as a tert-butyl ester is crucial to prevent unwanted side reactions during subsequent synthetic steps. The tert-butyl ester is typically introduced by reacting the free acid or acid chloride with tert-butanol or di-tert-butyl dicarbonate under controlled conditions.
Alternative Synthesis via Aromatic Substitution and Reduction
A related patent (WO2005051933A1) describes a process for preparing piperazine-1-carboxylic acid tert-butyl esters involving aromatic substitution and reduction steps:
- Condensation: Piperazine is condensed with a substituted aromatic compound (e.g., 1,2-difluoro-4-nitrobenzene) in an aromatic hydrocarbon solvent (toluene or xylene) at 40-90°C.
- Protection: The resulting intermediate is treated with di-tert-butoxycarbonyl anhydride to introduce the tert-butyl ester protecting group.
- Reduction: The nitro group is reduced using palladium on carbon catalyst in the same aromatic solvent system.
This method emphasizes mild reaction conditions and high purity of the final tert-butyl ester intermediate.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Piperazine + 1,2-difluoro-4-nitrobenzene | Toluene, 80-90°C, 3-6 h | Nitro-substituted piperazine |
| Protection with di-tert-butoxycarbonyl anhydride | Toluene, room temp or mild heating | tert-Butyl ester intermediate |
| Reduction | Pd/C catalyst, toluene, room temp or mild heating | Amino-substituted piperazine ester |
This route is suitable for preparing highly pure intermediates for further pharmaceutical synthesis.
Research Findings and Optimization Notes
- Base selection: Alkali metal hydroxides (NaOH, KOH) or carbonates are preferred bases for esterification and substitution reactions, offering good yields and manageable reaction conditions.
- Solvent choice: Anhydrous solvents such as toluene, acetone, or methyl ethyl ketone (MEK) are used to dissolve reactants and facilitate uniform reaction mixtures.
- Temperature and time: Higher temperatures (up to 150°C) accelerate the reaction but require careful control to avoid decomposition.
- Water removal: Azeotropic distillation to remove water improves yields by driving the equilibrium toward ester formation.
- Catalyst use: In some cases, catalysts like sodium iodide or palladium on carbon enhance reaction rates and selectivity.
- Purification: Crystallization from organic solvents yields high-purity products, essential for pharmaceutical applications.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Yield & Purity |
|---|---|---|---|
| Basic esterification of piperazine with omega-haloacetamide | NaOH or Na2CO3, 90-150°C, anhydrous solvent | Simple, scalable | Up to 96% yield, crystalline |
| Aromatic substitution + protection + reduction | Piperazine, 1,2-difluoro-4-nitrobenzene, di-tert-butoxycarbonyl anhydride, Pd/C | High purity, mild conditions | High purity intermediates |
| Base hydrolysis of ester | Dilute base, room temp or mild heating | Converts ester to acid | High yield, good purity |
| Acid hydrolysis | Dilute sulfuric acid | Direct free acid formation | High yield, good purity |
Q & A
Q. Key functional groups :
- Boc group : Enhances solubility in organic solvents and protects the piperazine nitrogen during synthetic modifications.
- Chlorophenyl ketone : Participates in electrophilic reactions (e.g., nucleophilic additions) and π-π stacking interactions.
- Piperazine core : Facilitates hydrogen bonding and coordination with biological targets.
Structural confirmation is achieved via X-ray crystallography, as demonstrated in related tert-butyl piperazine derivatives .
What synthetic routes are used to prepare this compound, and how are reaction conditions optimized?
Q. Typical synthesis :
Piperazine core formation : Condensation of 1,2-diamines with carbonyl precursors.
Boc protection : Reaction with di-tert-butyl dicarbonate in THF/DMAP at 0–25°C.
Alkylation : Introduction of the 2-(4-chlorophenyl)-2-oxoethyl group using a brominated ketone derivative under basic conditions (e.g., K₂CO₃ in DMF).
Q. Optimization factors :
- Solvent polarity : DMF improves alkylation efficiency by stabilizing transition states.
- Temperature : Maintaining 0–5°C during alkylation minimizes side reactions (yield: ~70%) .
Which analytical techniques are critical for characterizing this compound?
How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved?
- Purity assessment : Use HPLC to rule out impurities (>95% purity required).
- Dynamic effects : Variable-temperature NMR (e.g., 25°C vs. −40°C) to detect rotameric equilibria in the Boc group.
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT) predictions.
Example : In a 2016 study, anomalous ¹³C NMR signals were attributed to Boc rotamers, resolved via 2D NOESY experiments .
What strategies improve yield in large-scale synthesis?
- Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation rates.
- Workup optimization : Extract with ethyl acetate instead of DCM to reduce emulsion formation.
- Recrystallization : Purify using tert-butyl methyl ether/hexane mixtures (recovery: >85%) .
How does the chlorophenyl group influence reactivity in further derivatization?
- Electrophilic activation : The electron-withdrawing Cl group increases ketone reactivity toward nucleophiles (e.g., NaBH₄ reduction proceeds 3x faster than non-chlorinated analogs).
- Directed metalation : Enables regioselective cross-coupling (e.g., Suzuki-Miyaura) at the meta position.
- Biological interactions : Enhances binding to hydrophobic enzyme pockets, as seen in kinase inhibition assays .
What computational methods predict this compound’s biological activity?
- Molecular docking : Simulate binding to target proteins (e.g., serotonin receptors) using AutoDock Vina.
- QSAR modeling : Correlate substituent electronic properties (Hammett σ constants) with activity data from analogs.
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
How is stability maintained during biological assays?
- Storage : Lyophilize and store at −80°C under argon (decomposition <5% over 6 months).
- Solubility : Use DMSO/PBS (10:90 v/v) for in vitro studies; sonicate to disperse aggregates.
- Deprotection : Remove the Boc group with TFA/DCM (1:1) immediately before assays to avoid piperazine oxidation .
What crystallographic data are available for structural analogs?
- Space group : Triclinic P1 (common in tert-butyl piperazine derivatives).
- Unit cell parameters : a = 6.06 Å, b = 12.00 Å, c = 16.26 Å.
- Hydrogen bonding : Piperazine N–H groups form interactions with carbonyl oxygens, stabilizing the crystal lattice .
How are synthetic byproducts identified and mitigated?
- LCMS tracking : Monitor for m/z 229.3 (Boc-deprotected intermediate) or m/z 478.3 (dimerization products).
- Column chromatography : Use silica gel with EtOAc/hexane gradients (Rf = 0.3–0.5).
- Mechanistic studies : DFT calculations identify high-energy transition states prone to side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
